exo-5,6-Oxi-2,3-Norbornanedicarboxamide
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Overview
Description
exo-5,6-Oxi-2,3-Norbornanedicarboxamide: is a chemical compound with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol . It is also known by its systematic name (1aR,2R,2aS,5aR,6S,6aS)-Tetrahydro-1aH-2,6-methanooxireno[2,3-f]isoindole-3,5(4H,5aH)-dione . This compound is an impurity in the synthesis of Lurasidone , an antipsychotic medication used for the treatment of schizophrenia .
Preparation Methods
The synthesis of exo-5,6-Oxi-2,3-Norbornanedicarboxamide involves several steps. One common synthetic route includes the reaction of norbornene with m-chloroperbenzoic acid (m-CPBA) to form the epoxide intermediate. This intermediate is then reacted with phthalimide under specific conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
exo-5,6-Oxi-2,3-Norbornanedicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as or . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
exo-5,6-Oxi-2,3-Norbornanedicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: As an impurity in the synthesis of Lurasidone, it is relevant in pharmaceutical research and development.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of exo-5,6-Oxi-2,3-Norbornanedicarboxamide involves its interaction with specific molecular targets and pathways. In the context of its role as an impurity in Lurasidone synthesis, it may interact with enzymes and receptors involved in the pharmacological effects of Lurasidone. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar compounds to exo-5,6-Oxi-2,3-Norbornanedicarboxamide include:
- exo-5,6-Oxi-2,3-Norbornanedicarboxylic acid
- exo-5,6-Oxi-2,3-Norbornanedicarboxylic anhydride
- endo-5,6-Oxi-2,3-Norbornanedicarboxamide These compounds share structural similarities but differ in their functional groups and stereochemistry, which can influence their chemical reactivity and applications.
Properties
CAS No. |
85026-47-7 |
---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.175 |
InChI |
InChI=1S/C9H9NO3/c11-8-4-2-1-3(7-6(2)13-7)5(4)9(12)10-8/h2-7H,1H2,(H,10,11,12)/t2-,3+,4+,5-,6-,7+ |
InChI Key |
UJXPPCDJYRWSLC-GIDHVPLMSA-N |
SMILES |
C1C2C3C(C1C4C2O4)C(=O)NC3=O |
Synonyms |
(1aR,2R,2aS,5aR,6S,6aS)-Tetrahydro-1aH-2,6-methanooxireno[2,3-f]isoindole-3,5(4H,5aH)-dione |
Origin of Product |
United States |
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